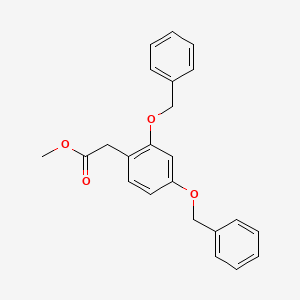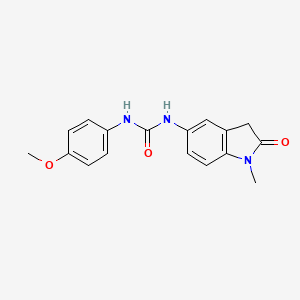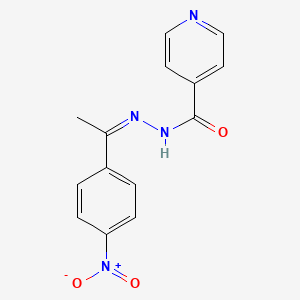
4-Bromo-7-methylbenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-methylbenzothiazole is a heterocyclic compound with a benzothiazole ring system. It contains a bromine atom at the 4-position and a methyl group at the 7-position. The benzothiazole ring is a five-membered ring consisting of one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse biological activities and pharmaceutical significance .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-methylbenzothiazole consists of a benzothiazole ring fused with a bromine atom and a methyl group. The unique methine center in the thiazole ring contributes to its biological activity .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole derivatives, including 4-Bromo-7-methylbenzothiazole, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Synthesis of 2-Arylbenzothiazoles
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
Anti-Bacterial Compounds
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial .
Anti-Fungal Compounds
Benzothiazole derivatives have also been used in the development of anti-fungal compounds .
Anti-Oxidant Compounds
Benzothiazole derivatives have shown anti-oxidant properties .
Anti-Microbial Compounds
Benzothiazole derivatives have been used in the development of anti-microbial compounds .
Anti-Proliferative Compounds
Benzothiazole derivatives have shown anti-proliferative properties .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-7-methylbenzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications . The primary targets of benzothiazole derivatives include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets by inhibiting the activity of the aforementioned enzymes . This inhibition can disrupt normal cellular processes, leading to changes in cell function or even cell death. The specific interactions between 4-Bromo-7-methylbenzothiazole and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Benzothiazole derivatives, including 4-Bromo-7-methylbenzothiazole, can affect a variety of biochemical pathways due to their broad range of enzyme targets . These pathways include DNA replication, protein synthesis, and various metabolic processes. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Pharmacokinetics
The pharmacokinetics of small molecule drugs can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and patient-specific factors
Result of Action
The molecular and cellular effects of 4-Bromo-7-methylbenzothiazole’s action would depend on its specific targets and mode of action. Given its potential to inhibit a variety of enzymes, it could have wide-ranging effects on cellular processes . For example, it could inhibit cell growth, induce cell death, or alter cellular metabolism. The specific effects of 4-Bromo-7-methylbenzothiazole would need to be determined through further experimental studies.
Action Environment
The action, efficacy, and stability of 4-Bromo-7-methylbenzothiazole could be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and patient-specific factors such as age, sex, and health status . Understanding these factors and how they influence the action of 4-Bromo-7-methylbenzothiazole could be important for optimizing its use and effectiveness.
Eigenschaften
IUPAC Name |
4-bromo-7-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-3-6(9)7-8(5)11-4-10-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRNDCZWWFUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)


![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)


![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

